N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a propoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-3-ylmethylamine and 4-propoxybenzenesulfonyl chloride. These reactants are combined under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid
Reduction: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxyaniline
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-butoxybenzenesulfonamide
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-ethoxybenzenesulfonamide
Uniqueness: N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the propoxy group, in particular, distinguishes it from similar compounds and contributes to its distinct properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Biological Activity
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C17H23NO5S with a molecular weight of 353.4 g/mol. The compound features a furan ring, methoxyethyl group, and a propoxybenzene sulfonamide moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H23NO5S |
Molecular Weight | 353.4 g/mol |
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Sulfonamide compounds are known to inhibit bacterial growth by interfering with folate synthesis. This compound may exert similar effects, possibly through the inhibition of dihydropteroate synthase, an enzyme critical in the folate biosynthesis pathway. This inhibition can lead to reduced bacterial proliferation and may also exhibit anti-inflammatory properties.
Anti-inflammatory Effects
In addition to antimicrobial activity, sulfonamides are also explored for their anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also modulate inflammatory responses.
Case Studies and Research Findings
- Study on Sulfonamide Derivatives : A study highlighted the effectiveness of various sulfonamide derivatives in inhibiting bacterial growth. While this compound was not specifically mentioned, the results indicate a promising avenue for further research into its antimicrobial properties .
- Mechanistic Insights : Another study focused on the mechanism of action for similar compounds, demonstrating that structural modifications could enhance efficacy against specific bacterial targets . This suggests that further optimization of this compound could yield compounds with improved biological activity.
- Toxicity Assessments : A related investigation into furan derivatives revealed potential toxicity concerns associated with certain structural features . Therefore, evaluating the safety profile of this compound is crucial for its development as a therapeutic agent.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5S/c1-3-10-23-16-4-6-17(7-5-16)24(19,20)18(9-12-21-2)13-15-8-11-22-14-15/h4-8,11,14H,3,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWRPELXUGEUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCOC)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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